5-Benzylhydantoin and its derivatives have been the subject of extensive research due to their wide range of biological activities. These compounds have been synthesized and evaluated for various pharmacological properties, including anticonvulsant, anti-acetylcholinesterase, antimicrobial, antiproliferative, and anti-inflammatory activities. The versatility of the hydantoin ring has allowed for the development of numerous derivatives with potential therapeutic applications in different fields of medicine.
The anticonvulsant activity of 5-benzylhydantoins has been attributed to their ability to prevent seizures induced by maximal electroshock and metrazol in animal models1. The structure-activity relationship studies have identified potent compounds within this series, such as 5-[3-(trifluoromethyl)benzyl]hydantoin, which exhibit significant anticonvulsant effects1. Additionally, certain hydantoin derivatives have been found to inhibit NADPH oxidase (NOX) enzymes, which play a role in oxidative stress and are implicated in various diseases3. The anti-tumor mechanisms of hydantoin derivatives have been explored in human colon cancer cell lines, where they have shown dose- and time-dependent anti-proliferative and pro-apoptotic activities6. Furthermore, these compounds have demonstrated antioxidative effects and the ability to inhibit cell migration and invasion, suggesting their potential as anti-cancer agents6.
5-Benzylhydantoins have been primarily investigated for their anticonvulsant properties. Studies have shown that certain derivatives can effectively prevent seizures in animal models, making them potential candidates for the treatment of epilepsy1 5.
Some hydantoin derivatives have been found to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to increased acetylcholine levels, which is beneficial in conditions like Alzheimer's disease2.
Hydantoin derivatives have also been evaluated for their antimicrobial activities against various bacterial strains and their antiproliferative effects on cancer cell lines. Certain compounds have shown significant activity at low concentrations, suggesting their potential use as antimicrobial and anticancer agents4.
The anti-tumor potential of hydantoin derivatives has been demonstrated in studies involving human colon cancer cell lines. These compounds have been shown to induce apoptosis, reduce oxidative stress, and inhibit tumor cell migration and invasion6.
Pharmacokinetic and pharmacodynamic studies of hydantoin derivatives have revealed differences in their disposition and ability to cross the blood-brain barrier, which is crucial for their effectiveness in treating central nervous system disorders8.
Arylpiperazine derivatives of 5-arylidenehydantoin have been studied for their affinity for α₁-adrenoceptors. These compounds have shown significant affinities in the nanomolar range, indicating their potential as α₁-adrenoceptor antagonists9.
CAS No.: 790-75-0
CAS No.: 23165-29-9
CAS No.: 99468-72-1
CAS No.: 5178-05-2
CAS No.: 71173-28-9
CAS No.: